molecular formula C16H22N2O2 B2996966 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 941978-33-2

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2996966
CAS No.: 941978-33-2
M. Wt: 274.364
InChI Key: RONIDJQTFZKWAT-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic organic compound that features a piperidinone moiety attached to a phenyl ring, which is further connected to a propanamide group

Scientific Research Applications

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Target of Action

The primary target of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide, also known as Apixaban , is the activated factor X (FXa) in the blood coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing the formation of blood clots . Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa prevents the generation of thrombin, which in turn reduces the conversion of fibrinogen to fibrin, a key component of blood clots . This disruption of the coagulation cascade results in an antithrombotic effect .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation, which ultimately prevents the formation of blood clots . This antithrombotic effect is beneficial in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, its anticoagulant effect may be affected by the presence of other drugs, as it has a low potential for drug-drug interactions . Additionally, patient-specific factors such as age, body weight, and renal function can influence the pharmacokinetics and pharmacodynamics of Apixaban .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the Phenyl Ring: The piperidinone is then attached to a phenyl ring via a nucleophilic substitution reaction.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-12-7-9-13(10-8-12)18-11-5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONIDJQTFZKWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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